1-Cyclobutoxy-4-methylphthalazine
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Overview
Description
1-Cyclobutoxy-4-methylphthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic nitrogen-containing heterocycles known for their significant biological and pharmacological activities . The compound is characterized by a cyclobutoxy group attached to the first carbon and a methyl group attached to the fourth carbon of the phthalazine ring.
Preparation Methods
The synthesis of 1-Cyclobutoxy-4-methylphthalazine typically involves several steps:
Lithiation and Formylation: The starting material, a substituted 2-bromobenzaldehyde acetal, undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Deprotection: The resulting product is deprotected using wet Amberlyst® 15 in acetone to yield the corresponding aldehyde.
Condensative Cyclization: The aldehyde is then reacted with anhydrous hydrazine in absolute ethanol to form the phthalazine derivative.
Chemical Reactions Analysis
1-Cyclobutoxy-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutoxy-4-methylphthalazine has several scientific research applications:
Industry: The compound’s unique structure makes it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-4-methylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities.
Comparison with Similar Compounds
1-Cyclobutoxy-4-methylphthalazine can be compared with other phthalazine derivatives, such as:
Properties
IUPAC Name |
1-cyclobutyloxy-4-methylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWQKZKKXAALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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